3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[310]hexane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[31This can be achieved through a variety of methods, including the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may leverage advanced techniques such as continuous flow chemistry, which allows for the scalable and efficient synthesis of complex molecules. This approach not only improves the yield and purity of the product but also minimizes waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl and tert-butoxycarbonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying biochemical pathways and interactions, especially those involving fluorinated compounds.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and functional groups enable it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-[(Tert-butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid: This compound shares a similar bicyclic structure but differs in the presence of difluoro groups instead of a trifluoromethyl group.
3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid: Another variant with slight modifications in the functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and transformations.
Properties
Molecular Formula |
C12H16F3NO4 |
---|---|
Molecular Weight |
295.25 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C12H16F3NO4/c1-9(2,3)20-8(19)16-5-10(7(17)18)4-11(10,6-16)12(13,14)15/h4-6H2,1-3H3,(H,17,18) |
InChI Key |
BQIBSJZJPSLICJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2(C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.